Cas no 1353855-60-3 (5-FLUORO-2-CYCLOPROPYLBROMOBENZENE)

5-FLUORO-2-CYCLOPROPYLBROMOBENZENE 化学的及び物理的性質
名前と識別子
-
- 2-bromo-1-cyclopropyl-4-fluorobenzene
- Benzene, 2-bromo-1-cyclopropyl-4-fluoro-
- 5-FLUORO-2-CYCLOPROPYLBROMOBENZENE
-
- インチ: 1S/C9H8BrF/c10-9-5-7(11)3-4-8(9)6-1-2-6/h3-6H,1-2H2
- InChIKey: QPLHBELYGUNHNU-UHFFFAOYSA-N
- ほほえんだ: C1(C2CC2)=CC=C(F)C=C1Br
計算された属性
- せいみつぶんしりょう: 213.97934g/mol
- どういたいしつりょう: 213.97934g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 145
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.6
- トポロジー分子極性表面積: 0Ų
5-FLUORO-2-CYCLOPROPYLBROMOBENZENE 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AW48726-1g |
5-FLUORO-2-CYCLOPROPYLBROMOBENZENE |
1353855-60-3 | 95 | 1g |
$171.00 | 2024-04-20 | |
Aaron | AR01C7Z6-2.5g |
5-FLUORO-2-CYCLOPROPYLBROMOBENZENE |
1353855-60-3 | 95% | 2.5g |
$897.00 | 2025-02-09 | |
Aaron | AR01C7Z6-5g |
5-FLUORO-2-CYCLOPROPYLBROMOBENZENE |
1353855-60-3 | 95% | 5g |
$1317.00 | 2025-03-30 | |
Aaron | AR01C7Z6-250mg |
5-FLUORO-2-CYCLOPROPYLBROMOBENZENE |
1353855-60-3 | 95% | 250mg |
$245.00 | 2025-02-09 | |
1PlusChem | 1P01C7QU-100mg |
5-FLUORO-2-CYCLOPROPYLBROMOBENZENE |
1353855-60-3 | 95% | 100mg |
$195.00 | 2023-12-22 | |
abcr | AB598357-1g |
2-Bromo-4-fluoro-1-cyclopropylbenzene; . |
1353855-60-3 | 1g |
€618.50 | 2024-07-19 | ||
A2B Chem LLC | AW48726-2.5g |
5-FLUORO-2-CYCLOPROPYLBROMOBENZENE |
1353855-60-3 | 95% | 2.5g |
$703.00 | 2024-01-04 | |
abcr | AB598357-250mg |
2-Bromo-4-fluoro-1-cyclopropylbenzene; . |
1353855-60-3 | 250mg |
€235.80 | 2024-07-19 | ||
Aaron | AR01C7Z6-10g |
5-FLUORO-2-CYCLOPROPYLBROMOBENZENE |
1353855-60-3 | 95% | 10g |
$1939.00 | 2025-03-30 | |
Apollo Scientific | PC32944-250mg |
2-Bromo-4-fluoro-1-cyclopropylbenzene |
1353855-60-3 | 250mg |
£110.00 | 2025-02-21 |
5-FLUORO-2-CYCLOPROPYLBROMOBENZENE 関連文献
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
-
Rutusmita Mishra,Neeladrisingha Das,Ritu Varshney,Kriti Juneja,Debabrata Sircar,Partha Roy Food Funct., 2021,12, 6603-6625
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
5-FLUORO-2-CYCLOPROPYLBROMOBENZENEに関する追加情報
5-FLUORO-2-CYCLOPROPYLBROMOBENZENE (CAS 1353855-60-3): A Versatile Fluorinated Aromatic Building Block
5-FLUORO-2-CYCLOPROPYLBROMOBENZENE (CAS 1353855-60-3) is an important fluorinated aromatic compound that has gained significant attention in pharmaceutical and materials science research. This bromobenzene derivative features a unique combination of cyclopropyl and fluoro substituents, making it a valuable intermediate for various synthetic applications.
The molecular structure of 5-FLUORO-2-CYCLOPROPYLBROMOBENZENE contains three key functional elements: an aromatic bromine atom at position 1, a cyclopropyl group at position 2, and a fluorine atom at position 5. This specific arrangement creates interesting electronic effects that influence its reactivity in cross-coupling reactions and other transformations. Researchers particularly value this compound for its role in Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.
Recent studies highlight the growing importance of fluorinated aromatic compounds in drug discovery, with 5-FLUORO-2-CYCLOPROPYLBROMOBENZENE serving as a key building block for several drug candidates. The cyclopropyl group introduces interesting conformational constraints, while the fluorine atom can significantly alter the biological activity and metabolic stability of resulting molecules. These properties make it particularly valuable in the development of CNS-targeting pharmaceuticals and agrochemicals.
From a synthetic chemistry perspective, 5-FLUORO-2-CYCLOPROPYLBROMOBENZENE offers several advantages. The bromine substituent provides an excellent handle for metal-catalyzed coupling reactions, while the electron-withdrawing fluorine can direct subsequent functionalization. The cyclopropyl moiety adds steric bulk that can influence the regio-selectivity of reactions, making this compound particularly useful for creating structurally diverse libraries.
The compound's stability under various conditions makes it suitable for multistep synthesis applications. Researchers have successfully employed 5-FLUORO-2-CYCLOPROPYLBROMOBENZENE in the synthesis of liquid crystal materials, where the combination of fluorine atoms and cyclopropyl rings can modify mesomorphic properties. Additionally, its derivatives show promise in the development of organic electronic materials due to their interesting charge transport characteristics.
Market trends indicate growing demand for specialized fluorinated building blocks like 5-FLUORO-2-CYCLOPROPYLBROMOBENZENE, particularly in the pharmaceutical sector where approximately 30% of new drug candidates contain fluorine atoms. The unique properties imparted by the cyclopropyl group further enhance its value in medicinal chemistry applications, explaining the compound's increasing presence in research catalogs and custom synthesis offerings.
Quality control of 5-FLUORO-2-CYCLOPROPYLBROMOBENZENE typically involves rigorous analytical methods including GC-MS, HPLC, and NMR spectroscopy to ensure high purity levels suitable for sensitive applications. Storage recommendations generally suggest keeping the compound under inert atmosphere at low temperatures to maintain stability over extended periods.
Environmental and safety considerations for handling 5-FLUORO-2-CYCLOPROPYLBROMOBENZENE follow standard laboratory protocols for brominated aromatic compounds. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection is recommended when working with this material in laboratory settings.
The future outlook for 5-FLUORO-2-CYCLOPROPYLBROMOBENZENE appears promising, with potential applications expanding into new areas of materials science and medicinal chemistry. As researchers continue to explore the unique properties of fluorine-containing compounds and strained ring systems, the demand for specialized intermediates like this is expected to grow correspondingly.
For synthetic chemists and researchers working with aromatic building blocks, 5-FLUORO-2-CYCLOPROPYLBROMOBENZENE represents a valuable addition to their chemical toolbox. Its combination of reactivity, stability, and structural features makes it particularly suited for creating complex molecular architectures with precise control over stereoelectronic properties.
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